Centrinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Centrinone is a selective and reversible inhibitor of polo-like kinase 4 (PLK4), a serine/threonine protein kinase that plays a critical role in centriole duplication during the cell cycle . By inhibiting PLK4, this compound effectively disrupts the formation of centrosomes, which are essential for proper cell division and genomic stability .
Wissenschaftliche Forschungsanwendungen
Centrinone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Medizin: This compound hat sich aufgrund seiner Fähigkeit, die Zentrosomenbildung zu stören und einen Zellzyklusarrest in Krebszellen zu induzieren, als potenzielles Antikrebsmittel erwiesen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv PLK4 hemmt, einen wichtigen Regulator der Zentriolenduplikation. Durch die Bindung an die aktive Stelle von PLK4 verhindert this compound seine katalytische Aktivität, was zur Verarmung von Zentrosomen in Zellen führt . Diese Störung der Zentrosomenbildung führt zu einem Zellzyklusarrest, insbesondere in der G1-Phase, und kann in Krebszellen Apoptose induzieren . Zu den molekularen Zielen und Signalwegen, die am Wirkmechanismus von this compound beteiligt sind, gehören der PLK4-Signalweg und die Regulation von zentrosomassoziierten Proteinen .
Wirkmechanismus
Target of Action
Centrinone is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrioles are ancient organelles that build centrosomes, the major microtubule-organizing centers of animal cells .
Mode of Action
This compound interacts with PLK4, inhibiting its activity and thereby preventing centriole assembly . This interaction leads to centrosome depletion in human and other vertebrate cells . The inhibition of PLK4 activity by this compound is dose-dependent, with PLK4 cellular mobility decreasing as this compound concentration increases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the centriole duplication pathway. By inhibiting PLK4, this compound prevents the assembly of new centrioles . This leads to a decrease in centrosome numbers, which can have downstream effects on cell division and proliferation .
Pharmacokinetics
It is known that this compound is a small molecule inhibitor, which typically have good bioavailability and can easily penetrate cell membranes to reach their targets .
Result of Action
The inhibition of PLK4 by this compound results in centrosome depletion, which can have various effects depending on the cell type. In normal cells, centrosome loss irreversibly arrests cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, certain cancer cell lines can continue to proliferate after centrosome loss . Additionally, this compound has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells in a dose- and time-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain genetic mutations can affect the sensitivity of cells to this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also influence the efficacy and stability of this compound .
Biochemische Analyse
Biochemical Properties
Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.
Cellular Effects
This compound has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, this compound treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells, this compound is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.
Subcellular Localization
This compound localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.
Vorbereitungsmethoden
Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a PLK4 inhibitor.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Centrinone unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Centrinone ist unter den PLK4-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, PLK4 selektiv zu hemmen, ohne andere Kinasen zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung der Zentriolenduplikation und zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Biologische Aktivität
Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound targets PLK4, leading to significant alterations in cellular processes:
- Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
- Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .
Research Findings
Recent studies have highlighted the efficacy of this compound across various cancer types:
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
100 | 75 | 30 |
200 | 50 | 60 |
- Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
- Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .
Case Studies
-
AML Cell Lines :
- In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
- Ewing's Sarcoma :
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.